![molecular formula C12H14FNO3 B12122525 N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid is an organic compound that features a fluorophenyl group attached to an ethylamino chain, which is further connected to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of 4-fluorophenyl ethylamine with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[2-(4-methylphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[2-(4-ethylphenyl)ethyl]amino}-4-oxobutanoic acid
Uniqueness
4-{[2-(4-fluorophenyl)ethyl]amino}-4-oxobutanoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H14FNO3 |
|---|---|
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17) |
Clave InChI |
AFNLAUIIRFSHME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


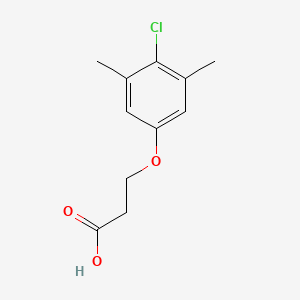
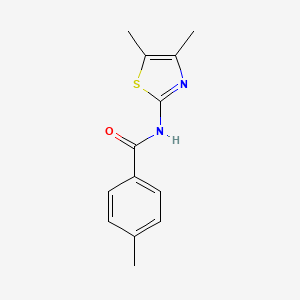



![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)
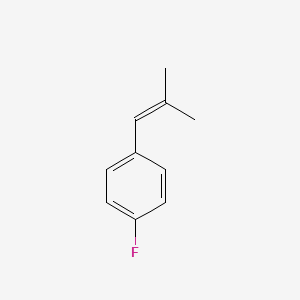
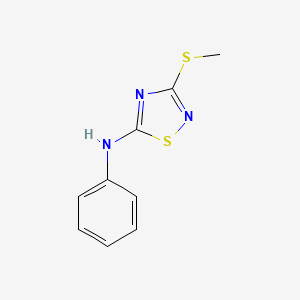
![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B12122481.png)
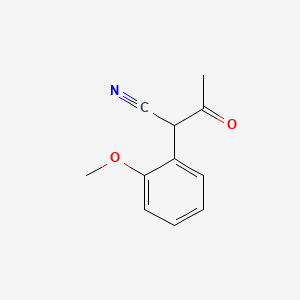
![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)
![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
